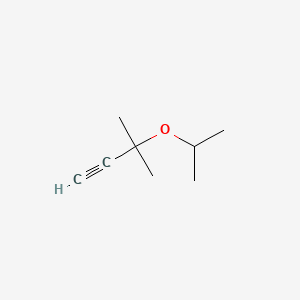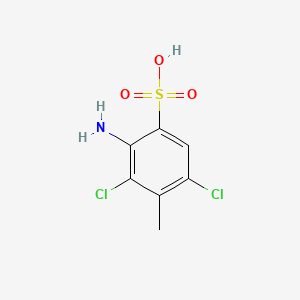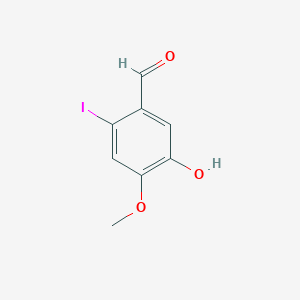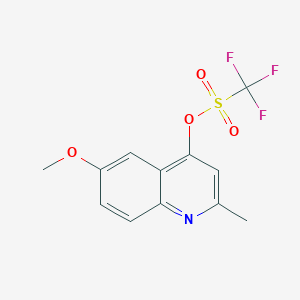
1-Butoxy-4-tert-butylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-4-tert-butylbenzene is an organic compound classified as an aromatic ether It consists of a benzene ring substituted with a butoxy group at the para position and a tert-butyl group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butoxy-4-tert-butylbenzene can be synthesized through the reaction of 4-tert-butylphenol with 1-bromobutane under heterogeneous solid-liquid conditions. Potassium hydroxide is used as a base, and the reaction is typically carried out at 60°C. The use of a multi-site phase transfer catalyst (MPTC) enhances the reaction rate and conversion efficiency .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with an emphasis on optimizing reaction conditions to achieve high yields and purity. The use of phase transfer catalysis is common in industrial settings due to its efficiency and eco-friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxy-4-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on oxidation products is limited.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, due to the presence of the butoxy and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS typically yields benzylic bromides .
Wissenschaftliche Forschungsanwendungen
1-Butoxy-4-tert-butylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its potential biological activities are being explored, although specific applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action of 1-butoxy-4-tert-butylbenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: A brominated derivative used in various organic synthesis reactions.
Uniqueness: 1-Butoxy-4-tert-butylbenzene is unique due to the presence of both a butoxy and a tert-butyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
5891-68-9 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1-butoxy-4-tert-butylbenzene |
InChI |
InChI=1S/C14H22O/c1-5-6-11-15-13-9-7-12(8-10-13)14(2,3)4/h7-10H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
WWVDEPVDRCEJLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

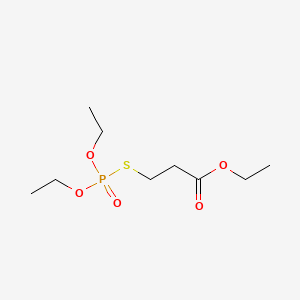
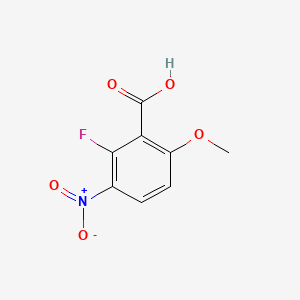
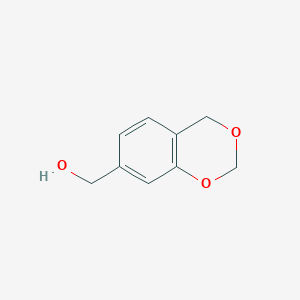
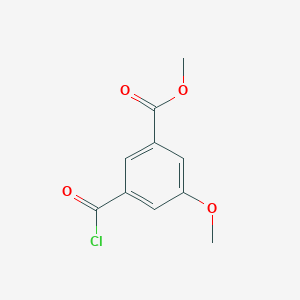

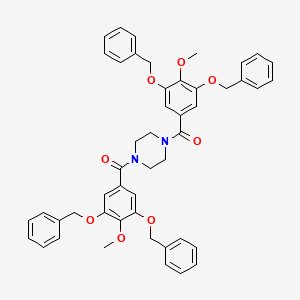
![11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13943067.png)
